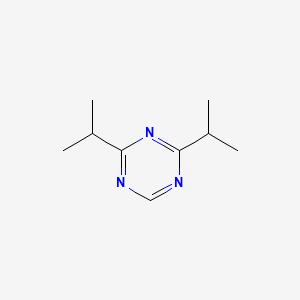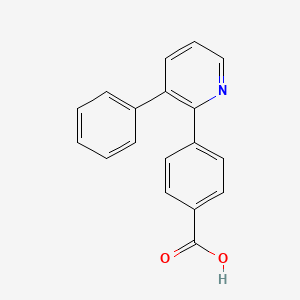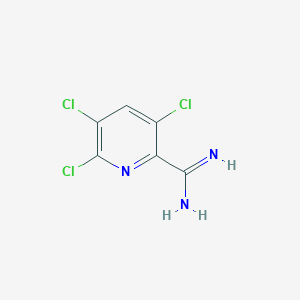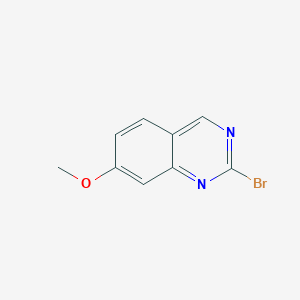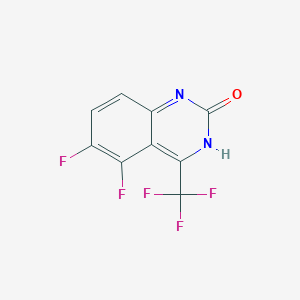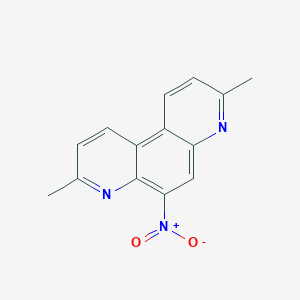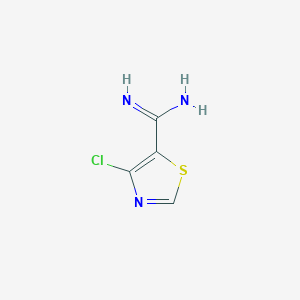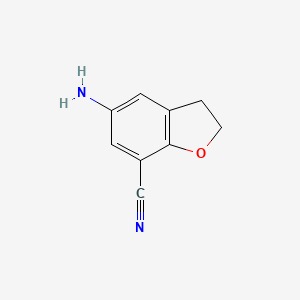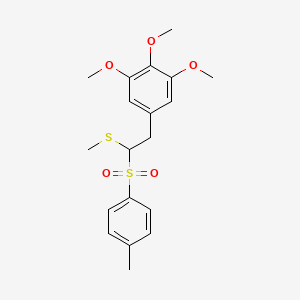
Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane is a complex organic compound that features a trimethoxyphenyl group, a tosyl group, and a sulfane linkage. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to diverse bioactivity effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane typically involves the reaction of 3,4,5-trimethoxyphenyl derivatives with tosyl chloride in the presence of a base. The reaction conditions often include solvents like dichloromethane and catalysts such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash chromatography are employed for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfide.
Substitution: The tosyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential bioactivity, including anti-cancer and anti-microbial properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, contributing to its bioactivity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Known for its antioxidant and anti-inflammatory properties.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Exhibits significant biological activity.
Uniqueness
Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane is unique due to its combination of the trimethoxyphenyl group and the tosyl group, which enhances its reactivity and potential bioactivity. This combination allows for diverse chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C19H24O5S2 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
1,2,3-trimethoxy-5-[2-(4-methylphenyl)sulfonyl-2-methylsulfanylethyl]benzene |
InChI |
InChI=1S/C19H24O5S2/c1-13-6-8-15(9-7-13)26(20,21)18(25-5)12-14-10-16(22-2)19(24-4)17(11-14)23-3/h6-11,18H,12H2,1-5H3 |
InChI-Schlüssel |
JWJMATYKMKRADH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC(=C(C(=C2)OC)OC)OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
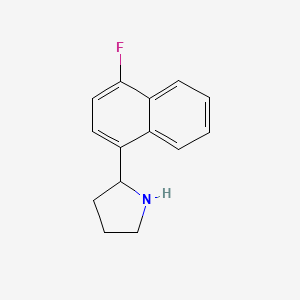
![2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13135349.png)

![1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole](/img/structure/B13135357.png)
